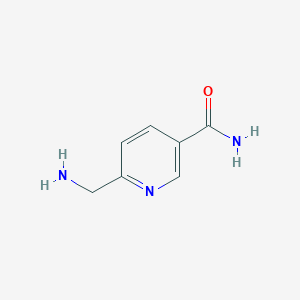

6-(Aminomethyl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(aminomethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,3,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXYPRPMUNHQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Direct Synthesis of 6-(Aminomethyl)nicotinamide

The direct synthesis of this compound presents a key chemical challenge. Researchers have developed several approaches to introduce an aminomethyl group onto the nicotinamide (B372718) scaffold with precision.

Regioselective Aminomethylation Approaches

Regioselective aminomethylation aims to introduce the aminomethyl group at a specific position on the pyridine (B92270) ring. One notable method involves the use of group 3 metal triamido complexes, particularly those of yttrium and gadolinium, to catalyze the ortho-C–H bond addition of pyridine derivatives to imines. acs.org This process yields the corresponding aminomethylated products. The catalytic activity can be significantly enhanced by the addition of secondary amines like dibenzylamine. acs.org Kinetic studies have suggested a reaction mechanism where the coordination of two pyridine derivatives to the metal center forms a penta-coordinated species as a key intermediate. acs.org Another approach involves the Mannich reaction, which has been used in the aminomethylation of 2-thioxonicotinamide derivatives. researchgate.net

Multi-step Synthetic Pathways from Pyridine Precursors

Multi-step syntheses often provide a more controlled, albeit longer, route to this compound and its analogs. These pathways typically begin with a substituted pyridine precursor, which is then chemically modified through a series of reactions. cognitoedu.orgcognitoedu.org A common strategy involves the use of a starting material that already contains a suitable functional group at the 6-position, which can be converted to an aminomethyl group. For instance, a synthetic route might start from a 6-cyanonicotinamide (B84341) or a 6-halonicotinamide derivative. nih.gov The cyano group can be reduced to an aminomethyl group, while a halogen can be displaced through nucleophilic substitution. These multi-step approaches allow for the systematic construction of the target molecule, often with high yields and purity. cognitoedu.org

Design and Elaboration of Nicotinamide Analogs Bearing Aminomethyl Moieties

Building upon the core structure of this compound, scientists have designed and synthesized a variety of analogs to explore structure-activity relationships and develop compounds with enhanced properties.

Synthesis of Substituted Aminomethyl Nicotinamide Derivatives

The synthesis of substituted aminomethyl nicotinamide derivatives allows for the fine-tuning of the molecule's properties. By introducing various substituents onto the aminomethyl group or the pyridine ring, researchers can modulate factors like binding affinity, selectivity, and pharmacokinetic profiles. For example, a series of novel 2-aminonicotinamide derivatives were synthesized and evaluated for their antifungal activity. nih.gov These syntheses often involve coupling reactions where a substituted amine is reacted with a nicotinamide derivative bearing a reactive group at the 6-position. nih.govnih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 6-Cyanonicotinamide | H₂, Raney Nickel, Hydrazine Hydrate | This compound | Good | nih.gov |

| 2-Chloronicotinic acid | Various amines, coupling reagents | Substituted 2-aminonicotinamide derivatives | Variable | nih.gov |

| 6-Chloronicotinamide | Phthalimide, then KOH | This compound | Good | nih.gov |

Preparation of Bisubstrate Mimics Incorporating Aminomethyl Adenosine (B11128) Scaffolds

A significant area of research has been the creation of bisubstrate inhibitors, particularly for enzymes like nicotinamide N-methyltransferase (NNMT). These mimics are designed to simultaneously occupy the binding sites of both nicotinamide and its co-substrate, S-adenosyl-L-methionine (SAM). nih.govacs.orgkcl.ac.uk The synthesis of these complex molecules often starts with a commercially available adenosine derivative, such as 2′-3′-O-isopropylidene-6-aminomethyl-adenosine. nih.govacs.org This adenosine scaffold is then coupled with various aldehyde-containing fragments that mimic the nicotinamide portion of the substrate. A common synthetic strategy is a double reductive amination process. nih.govuniversiteitleiden.nl The design of these inhibitors is often guided by the crystal structure of the target enzyme, allowing for the rational design of linkers and nicotinamide mimics to optimize binding. nih.govacs.org For instance, incorporating a naphthalene (B1677914) group as a nicotinamide mimic was found to enhance binding through increased π–π stacking interactions. nih.govacs.org

Functionalization and Conjugation Strategies for Research Probes

To study the biological functions and interactions of this compound and its analogs, researchers have developed strategies to functionalize them for use as research probes. This involves attaching reporter groups such as fluorophores, biotin, or photoaffinity labels. researchgate.netacs.org For example, nicotinamide adenine (B156593) dinucleotide (NAD+) analogs have been synthesized with alkyne moieties at the C2 position of adenosine, allowing for derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Another strategy involves the direct functionalization of NAD+ through selective bromination followed by a Suzuki-Miyaura cross-coupling reaction to introduce various substituents. nih.gov These functionalized probes are invaluable tools for identifying binding partners, studying enzyme kinetics, and visualizing the localization of these molecules within cells. The development of phototriggers, such as coumarin (B35378) derivatives, allows for the controlled release of nicotinamide upon irradiation with light, providing a method for spatiotemporal control in biological studies. researchgate.net

Biochemical Mechanisms of Action of Nicotinamide Analogs Bearing Aminomethyl Moieties

Interplay with Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolism

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme present in all living cells, playing a central role in metabolism and cellular processes. wikipedia.org It exists in oxidized (NAD+) and reduced (NADH) forms, forming a critical redox couple for energy metabolism, and serves as a substrate for various enzymes that regulate signaling pathways, DNA repair, and gene expression. nih.govunil.ch The cellular pool of NAD+ is maintained through de novo synthesis from amino acids and, more prominently, through salvage pathways that recycle nicotinamide and other precursors. wikipedia.org Nicotinamide analogs, such as those with aminomethyl groups, can interfere with this delicate balance by interacting with the enzymes and pathways involved in NAD+ biosynthesis and utilization.

The biosynthesis of NAD+ is primarily managed by two key pathways: the salvage pathway, which recycles nicotinamide, and the Preiss-Handler pathway, which utilizes nicotinic acid. nih.gov Analogs of nicotinamide can perturb these pathways by acting as alternative substrates or inhibitors for the enzymes involved.

The salvage pathway is the main route for NAD+ synthesis in mammals, recycling nicotinamide that is produced by NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). wikipedia.orgpatsnap.com The rate-limiting step is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN). wikipedia.orgpatsnap.com NMN is subsequently adenylated to form NAD+. patsnap.com

Nicotinamide analogs can be processed by the salvage pathway enzymes. For instance, the structurally related compound 6-aminonicotinamide (B1662401) (6AN) is known to be converted via the salvage pathway into fraudulent NAD+ analogs. nih.gov Specifically, 6AN is processed to form 6-amino-nicotinamide adenine dinucleotide phosphate (B84403) (6-amino-NADP+). nih.gov This analog, despite its structural similarity to NADP+, does not function as a hydride acceptor and acts as a potent inhibitor of NADP+-dependent enzymes. nih.gov The formation of such an inactive analog effectively sequesters components of the NAD+ pool and disrupts metabolic processes that rely on functional NADP+. Given its structural similarities, 6-(Aminomethyl)nicotinamide could potentially be recognized by the salvage pathway enzymes and undergo a similar conversion, leading to the formation of an analogous fraudulent coenzyme.

The Preiss-Handler pathway synthesizes NAD+ from nicotinic acid (NA), also known as niacin. wikipedia.orgnih.gov This pathway involves the conversion of NA to nicotinic acid mononucleotide (NaMN) by nicotinate (B505614) phosphoribosyltransferase (NAPRT), followed by adenylation to form nicotinic acid adenine dinucleotide (NAAD), and finally amidation by NAD+ synthetase (NADS) to yield NAD+. nih.gov

While this pathway starts with nicotinic acid rather than nicotinamide, analogs can still influence its flux. For example, research on esters of 6-aminonicotinic acid (6ANA) has shown they can be hydrolyzed intracellularly to 6ANA and then enter the Preiss-Handler pathway to generate 6-amino-NADP+. nih.gov This indicates that the cellular machinery of this pathway can process 6-substituted pyridine (B92270) rings. Although this compound is a nicotinamide, not a nicotinic acid derivative, its metabolic fate could involve conversion to the corresponding acid form, thereby allowing it to enter and modulate the Preiss-Handler pathway. The expression of key enzymes in this pathway, such as NAPRT, is tissue-specific, with low levels reported in the brain, which could influence the tissue-specific effects of such analogs. nih.gov

Cellular redox homeostasis is critically dependent on the balance between oxidized and reduced forms of NAD+ and NADP+ (NAD+/NADH and NADP+/NADPH). nih.gov The NAD+/NADH couple is primarily involved in catabolic reactions and ATP production, while the NADP+/NADPH couple is essential for anabolic (biosynthetic) reactions and antioxidant defense. nih.govnih.gov NADPH provides the reducing power for the regeneration of antioxidants like glutathione (B108866) and for the reductive biosynthesis of fatty acids and nucleic acids. nih.govfrontiersin.org

The introduction of nicotinamide analogs that are converted into non-functional coenzymes can severely disrupt this redox balance. The formation of 6-amino-NADP+ from precursors like 6AN is a prime example of such a perturbation. nih.gov By acting as a potent inhibitor of key NADPH-dependent enzymes, such as glucose-6-phosphate dehydrogenase (G6PD) in the pentose (B10789219) phosphate pathway, 6-amino-NADP+ can cripple the cell's primary mechanism for generating NADPH. nih.govresearchgate.net A decrease in NADPH production impairs the cell's ability to counteract oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA. nih.govplos.org This disruption of redox homeostasis can trigger cellular stress responses and, if severe enough, lead to cell death. plos.org Therefore, if this compound is metabolized to a similar inhibitory NADP+ analog, it would be expected to have significant consequences for cellular redox homeostasis.

Perturbation of NAD+ Biosynthesis Pathways

Detailed Enzyme Interaction and Inhibition Profiles

Nicotinamide analogs bearing aminomethyl moieties can directly interact with and inhibit enzymes that use nicotinamide as a substrate. One of the most significant targets in this context is Nicotinamide N-Methyltransferase (NNMT).

Nicotinamide N-Methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-L-homocysteine (SAH). nih.govmdpi.com This enzyme plays a role in nicotinamide metabolism and has been implicated in various diseases, including metabolic disorders and cancer, making it a therapeutic target. nih.govacs.org

Research has shown that nicotinamide analogs can be potent inhibitors of NNMT. mdpi.com These inhibitors often act by competing with nicotinamide for binding to the enzyme's active site. mdpi.com Structural modifications to the nicotinamide scaffold have been explored to enhance inhibitory activity. For instance, the compound 6-methylamino-nicotinamide, which is structurally very similar to this compound, has been identified as an NNMT inhibitor. nih.govacs.org

Studies on various NNMT inhibitors have revealed that bisubstrate analogs, which mimic both the nicotinamide substrate and the SAM cofactor, can be particularly potent. nih.govacs.org The design of these inhibitors often involves modifying the nicotinamide portion to improve binding affinity within the active site, for example, through enhanced π–π stacking interactions with tyrosine residues in the enzyme. acs.org The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Inhibitory activity (IC₅₀) of selected nicotinamide analogs and reference compounds against Nicotinamide N-Methyltransferase (NNMT). The data illustrates the potency of different structural motifs in inhibiting NNMT activity. Data sourced from acs.org.

The inhibition of NNMT by compounds like this compound would lead to a decrease in the methylation of nicotinamide. This can have downstream effects on cellular metabolism and signaling by altering the levels of nicotinamide, MNA, and the consumption of SAM, which is a universal methyl donor for numerous cellular reactions.

Mentioned Compounds

6-Phosphogluconate Dehydrogenase (6PGD) Modulation by Metabolites

The pentose phosphate pathway (PPP) is a crucial metabolic route, and 6-phosphogluconate dehydrogenase (6PGD) is a key enzyme within its oxidative phase. While the direct modulation of 6PGD by this compound has not been detailed in the reviewed literature, extensive research has been conducted on the closely related analog, 6-aminonicotinamide (6AN).

6AN functions as a potent inhibitor of 6PGD. universiteitleiden.nl However, 6AN itself is not the active inhibitor. It acts as a prodrug and is metabolized within the cell via the nicotinamide salvage pathway to form 6-amino-nicotinamide adenine dinucleotide phosphate (6-amino-NADP+). nih.govnih.gov This metabolite is a strong competitive inhibitor of the enzyme's natural cofactor, NADP+. nih.gov The inhibition of 6PGD by the 6AN metabolite leads to a significant accumulation of the enzyme's substrate, 6-phosphogluconate. universiteitleiden.nlnih.gov This disruption of the PPP has been a subject of study, particularly in cancer research, due to the pathway's role in producing NADPH and precursors for nucleotide biosynthesis. nih.gov

It is important to distinguish that these findings relate to 6-aminonicotinamide (6AN), where an amino group is directly attached to the pyridine ring, and not this compound, which features an aminomethyl substituent.

Histone Deacetylase (HDAC) Activity Regulation by Nicotinamide Analogs

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Their dysregulation is linked to various diseases, making them significant therapeutic targets. nih.govresearchgate.net

Other Identified Metabolic Enzyme Targets

Research into nicotinamide analogs has identified other key metabolic enzyme targets beyond 6PGD and HDACs. Notably, the aminomethyl-nicotinamide scaffold has been implicated in the inhibition of Nicotinamide N-Methyltransferase (NNMT).

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine compounds using S-adenosyl-l-methionine (SAM) as a methyl donor. universiteitleiden.nlnih.gov Overexpression of NNMT is associated with various conditions, including cancer and metabolic disorders, making it a compelling therapeutic target. nih.govresearchgate.net

Studies focused on developing NNMT inhibitors have utilized a bisubstrate analog approach, designing molecules that mimic both nicotinamide and SAM to occupy the enzyme's active site. nih.govmdpi.com In the synthesis of these complex inhibitors, building blocks containing the aminomethyl moiety are employed, such as 2′-3′-O-isopropylidene-6-aminomethyl-adenosine. universiteitleiden.nlnih.gov Furthermore, a related compound, 6-(methylamino)-nicotinamide, has been synthesized and used as a reference inhibitor in these studies. nih.govacs.org This research strongly suggests that the this compound core structure is a relevant pharmacophore for targeting the NNMT active site. The development of these inhibitors has led to compounds with significant potency, as detailed in the table below.

| Compound | Description | IC50 (µM) | Kd (µM) | Reference |

|---|---|---|---|---|

| Compound 1 | Trivalent bisubstrate analog | 4.36 | 36 | nih.gov |

| Compound 66 | Bisubstrate analog with methyl benzoate (B1203000) mimic | 11.3 | 25 | nih.gov |

| Compound 72 | Bisubstrate analog with benzoic acid mimic | 23.4 | 124 | nih.gov |

| Compound 78 | Bisubstrate analog with naphthalene (B1677914) moiety | 1.41 | 5.6 | nih.gov |

| Compound 13l | Bisubstrate analog with benzothiophene (B83047) ring | 0.57 | N/A | nih.gov |

Molecular Recognition and Binding Dynamics

Understanding how ligands interact with their protein targets is fundamental to drug design. The study of nicotinamide analogs as enzyme inhibitors has provided detailed insights into the molecular forces governing these interactions.

Characterization of Ligand-Target Protein Interactions

The development of bisubstrate inhibitors for NNMT, which often incorporate an aminomethyl-nicotinamide-like scaffold, has allowed for detailed characterization of ligand-protein interactions. nih.govmdpi.com The design strategy for these inhibitors is to create a molecule that simultaneously occupies the binding pockets for both the nicotinamide substrate and the SAM cofactor within the NNMT active site. nih.govkcl.ac.uk

Structural Basis of Specificity and Affinity (e.g., π–π Stacking, Hydrogen Bonding)

The specificity and affinity of nicotinamide analogs for their target enzymes are dictated by a combination of non-covalent interactions. X-ray crystal structures of NNMT have been crucial in elucidating these interactions. nih.govacs.org

A key interaction for the binding of nicotinamide and its analogs within the NNMT active site is π–π stacking . The crystal structure of NNMT reveals that the pyridine ring of the nicotinamide substrate is positioned in a hydrophobic pocket where it engages in π–π stacking interactions with the aromatic ring of a tyrosine residue (Y204). acs.org This observation has guided the design of more potent inhibitors. For example, replacing a standard benzamide (B126) group with a naphthalene moiety in a bisubstrate inhibitor was shown to significantly increase inhibitory activity. nih.govacs.org Modeling studies suggest this enhancement is due to stronger π–π stacking interactions with the tyrosine-rich environment of the nicotinamide binding pocket. nih.gov

Hydrogen bonding also plays a critical role. In some inhibitor complexes, intramolecular hydrogen bonds can influence the conformation of the ligand, pre-organizing it for optimal binding to the enzyme. nih.gov Furthermore, hydrogen bonds between the inhibitor and amino acid residues in the active site are essential for anchoring the ligand and contributing to its affinity. nih.gov The combination of these specific interactions, including hydrophobic contacts and hydrogen bonds, forms the structural basis for the potent and selective inhibition of NNMT by these nicotinamide-based compounds. nih.govnih.govacs.org

Cellular and Subcellular Biological Investigations of Aminomethyl Nicotinamide Analogs

Impact on Cellular Bioenergetics and Metabolic Flux

6-Aminonicotinamide (B1662401) significantly disrupts the energetic and metabolic balance of cells by targeting key pathways involved in glucose metabolism. Its primary mechanism involves the inhibition of NADP+-dependent enzymes, which has cascading effects on glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and mitochondrial function.

Treatment with 6-aminonicotinamide leads to a notable suppression of the glycolytic pathway. Research in various cell lines, including RIF-1 tumor cells and non-small lung cancer cells, has demonstrated that 6-AN causes a significant reduction in glucose consumption and the subsequent production of lactate. nih.govmdpi.comnih.gov One study using 1H-nuclear magnetic resonance on RIF-1 cells showed that 6-AN as a single agent induced a substantial 89% inhibition of glycolytic flux. nih.gov

The most well-characterized effect of 6-aminonicotinamide is its potent inhibition of the pentose phosphate pathway (PPP). mdpi.comselleckchem.com The PPP is a crucial metabolic route parallel to glycolysis that supplies cells with NADPH, a key reductant for antioxidant defense and biosynthetic reactions, and ribose-5-phosphate, an essential precursor for nucleotide synthesis. mdpi.comwikipedia.org

6-AN acts as a competitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme in the PPP, with a reported Ki (inhibition constant) of 0.46 μM. selleckchem.commedchemexpress.com By inhibiting G6PD, 6-AN blocks the conversion of glucose-6-phosphate and the subsequent production of NADPH. mdpi.comselleckchem.com Some evidence also suggests it inhibits 6-phosphogluconate dehydrogenase, the next enzyme in the oxidative branch of the PPP. nih.gov This blockade results in a measurable accumulation of 6-phosphogluconate within the cell, a key indicator of PPP inhibition. nih.govnih.gov The depletion of NADPH compromises the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress. mdpi.commedchemexpress.com

| Gene | Function | Effect of 6-AN Treatment |

|---|---|---|

| G6PD | Rate-limiting enzyme of the oxidative PPP | Downregulated |

| HPGD | Hydroxyprostaglandin Dehydrogenase (related to NAD metabolism) | Downregulated |

| TKT | Transketolase (non-oxidative PPP enzyme) | Downregulated |

| TALDO1 | Transaldolase 1 (non-oxidative PPP enzyme) | Downregulated |

Data derived from studies on non-small lung cancer cells, indicating that inhibition of the PPP by 6-AN leads to a compensatory downregulation of the expression of key enzymes in the pathway. nih.gov

The metabolic disruptions caused by 6-aminonicotinamide extend to mitochondrial function and cellular energy production. By inhibiting glycolysis and the PPP, 6-AN limits the substrates available for mitochondrial respiration, leading to a depletion of cellular ATP. medchemexpress.comnih.gov Studies have shown that treatment with 6-AN results in a reduction of the ATP to ADP ratio, indicating a significant drop in the cell's energy status. nih.gov

Furthermore, 6-AN has been observed to modify the mitochondrial membrane potential. mdpi.comnih.gov The increased oxidative stress resulting from NADPH depletion can also damage mitochondrial components, further impairing their function. nih.gov While direct studies on 6-AN's effect on the electron transport chain are limited, research on its parent compound, nicotinamide (B372718), has shown that it can decrease mitochondrial respiration. researchgate.netnih.gov This suggests that 6-AN's impact on cellular bioenergetics is a multifaceted process involving substrate limitation, direct enzymatic inhibition, and oxidative damage, collectively compromising the cell's ability to produce sufficient ATP.

Influence on Key Cellular Processes

The profound metabolic reprogramming induced by 6-aminonicotinamide has significant consequences for fundamental cellular activities, including cell cycle progression, survival, and the regulation of gene expression.

A direct outcome of the metabolic stress induced by 6-aminonicotinamide is the inhibition of cell proliferation and a reduction in cell viability. mdpi.comnih.gov This effect has been documented across a variety of cancer cell lines. For instance, 6-AN treatment significantly decreases the proliferation of non-small lung cancer cells (A549 and H460), human prostate cancer cells (LNCaP, C4-2), and other cultured cells like L1210 and CHO. mdpi.commedchemexpress.comnih.gov

The anti-proliferative effects are mediated through several mechanisms. The depletion of nucleotides due to PPP inhibition hampers DNA and RNA synthesis, which is essential for cell division. mdpi.com The reduction in ATP levels creates an energy crisis that can arrest the cell cycle. medchemexpress.comnih.gov Moreover, the accumulation of reactive oxygen species (ROS) due to NADPH depletion can induce cellular damage and trigger programmed cell death, or apoptosis. mdpi.comnih.gov Flow cytometry analysis has confirmed that 6-AN treatment leads to an increase in apoptotic cell death in lung cancer cells. mdpi.comnih.gov

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| A549 & H460 | Non-Small Cell Lung Cancer | Suppressed proliferation, reduced colony formation, induced apoptosis | mdpi.comnih.gov |

| LNCaP & C4-2 | Prostate Cancer | Significant decrease in cell number | medchemexpress.com |

| L1210 & CHO | Leukemia & Ovarian | Potent growth inhibition | nih.gov |

The influence of nicotinamide analogs extends to the realm of epigenetics, primarily through their interaction with metabolic pathways that supply essential molecules for chromatin modification. Nicotinamide N-methyltransferase (NNMT) is a key enzyme that catalyzes the methylation of nicotinamide, using S-adenosylmethionine (SAM) as the universal methyl donor. nih.govcsic.es This process produces 1-methylnicotinamide (B1211872) and S-adenosylhomocysteine (SAH), a potent inhibitor of most methyltransferases. nih.gov

By acting as a substrate or modulator of this pathway, nicotinamide analogs can influence the cellular SAM/SAH ratio, also known as the methylation potential. amegroups.org A decrease in this ratio can lead to global hypomethylation of histones and DNA, altering the epigenetic landscape of the cell. nih.govnih.gov Overexpression of NNMT, which consumes SAM, has been linked to altered histone methylation states and changes in the expression of pro-tumorigenic genes in various cancers. nih.govembopress.org While direct studies detailing the specific epigenetic modifications induced by 6-(aminomethyl)nicotinamide are still emerging, its structural similarity to nicotinamide suggests it could interfere with these pathways. By altering the availability of NAD+ and influencing the methylation cycle, these analogs have the potential to indirectly regulate the activity of NAD+-dependent enzymes like sirtuins and PARPs, as well as SAM-dependent histone and DNA methyltransferases, thereby remodeling chromatin and controlling gene expression programs. csic.esembopress.org

Modulation of Cellular Senescence Mechanisms

The direct role of this compound in the modulation of cellular senescence is an area with limited specific research. However, studies on the broader class of nicotinamide (NAM) analogs and their impact on nicotinamide adenine (B156593) dinucleotide (NAD+) metabolism provide a basis for understanding potential mechanisms. Cellular senescence is characterized by a state of irreversible cell cycle arrest and is implicated in aging and age-related diseases. mdpi.comnih.gov A decline in cellular NAD+ levels is a hallmark of aging and is closely linked to the onset of senescence. mdpi.commdpi.com

Supplementation with NAD+ precursors, such as nicotinamide mononucleotide (NMN), has been shown to ameliorate cellular senescence. nih.gov In models of retinal pigment epithelium (RPE) senescence, NMN treatment restored cellular NAD+ levels, which in turn alleviated DNA damage and maintained mitochondrial function, key factors in preventing senescence. nih.gov Similarly, in human primary keratinocytes, preventing the conversion of nicotinamide to NAD+ leads to premature differentiation and senescence, a process that can be rescued by the addition of nicotinamide. nih.gov Nicotinamide has also been observed to have antioxidative and anti-senescent effects in cells undergoing senescence, suggesting it can mitigate cellular deterioration from oxidative damage. These findings highlight the critical role of NAD+ metabolism in regulating cellular senescence. While these studies focus on nicotinamide and its direct precursors, they suggest that analogs like this compound, which may influence NAD+ pathways, could potentially modulate senescence mechanisms. However, direct experimental evidence for this compound in this context is currently lacking.

Specific Biological Activities in Controlled Cellular Models

Research into the neurobiological effects of 6-Aminonicotinamide (6-AN), a closely related analog of this compound, has demonstrated a significant impact on glial cells, particularly reactive astrocytes. Reactive astrogliosis is a hallmark of central nervous system (CNS) injury and disease. Studies have shown that 6-AN can be selectively toxic to reactive astrocytes. nih.gov In a model of optic nerve crush injury in rats, low doses of 6-AN caused degenerative changes specifically in reactive glial cells, while higher doses led to a loss of astrocytes in both injured and uninjured nerves. nih.gov This suggests that the highly metabolic state of reactive astrocytes may render them more susceptible to the effects of 6-AN. nih.gov

Further investigations have explored the interplay between 6-AN and inflammatory signaling in the brain. In a study using transgenic mice with astrocyte-targeted expression of interleukin-6 (IL-6), it was found that IL-6 provided protection against 6-AN-induced neuroglial degeneration. The presence of IL-6 increased the inflammatory response of reactive astrocytes, microglia, and lymphocytes in the brainstem following 6-AN administration. This was accompanied by an upregulation of pro-inflammatory cytokines and growth factors, enhanced angiogenesis, and a reduction in oxidative stress and apoptotic cell death.

The effects of 6-AN on astrocyte metabolism have also been examined. In cultured astrocytes and C6-glioma cells, prolonged treatment with 6-AN led to a significant increase in glucose concentration and a reduction in ATP, phosphocreatine, lactate, and glutamate (B1630785) levels. nih.gov These metabolic shifts are indicative of the inhibition of key energy production pathways, such as the pentose phosphate shunt and glycolysis. nih.gov

While these studies provide valuable insights into the effects of 6-AN on astrocytes, research on the broader modulatory responses of reactive astrocytes to this compound, beyond toxicity and metabolic disruption, is needed to fully understand its neurobiological activities. The related compound, nicotinamide, has been shown to reduce the number of reactive astrocytes following injury, suggesting a potential anti-inflammatory and neuroprotective role for this class of molecules. researchgate.net

6-Aminonicotinamide (6-AN) has been identified as a novel inhibitor of Hepatitis B Virus (HBV) replication and the production of Hepatitis B surface antigen (HBsAg). nih.gov In both in vitro and in vivo models, treatment with 6-AN resulted in a significant decrease in HBsAg and other viral markers. nih.gov The antiviral activity of 6-AN is attributed to its ability to inhibit the activities of HBV promoters, specifically SpI, SpII, and the core promoter, by decreasing the transcription factor PPARα. nih.gov This, in turn, reduces the transcription of HBV RNAs and the production of HBsAg. nih.gov

Detailed cellular studies have shown that 6-AN effectively reduces the levels of total HBV RNAs, the 3.5-kb RNA, and HBV DNA. nih.gov It also moderately reduces the level of the transcription template, covalently closed circular DNA (cccDNA). nih.gov The combination of 6-AN with existing antiviral drugs like entecavir (B133710) has been shown to enhance its antiviral activity. nih.gov

The table below summarizes the inhibitory effects of 6-AN on various HBV markers in HepAD38 cells after 3, 6, and 9 days of treatment at two different concentrations.

Table 1: Effect of 6-Aminonicotinamide (6-AN) on HBsAg Levels in HepAD38 Cells

| Treatment Duration | HBsAg Reduction (12.5 μM 6-AN) | HBsAg Reduction (25 μM 6-AN) |

|---|---|---|

| 3 Days | 43% | 58% |

| 6 Days | 49% | 61% |

| 9 Days | 64% | 71% |

Data is presented as a percentage reduction compared to untreated controls.

These findings indicate that 6-AN targets multiple steps in the HBV life cycle, making it a promising candidate for the development of new anti-HBV therapies. nih.gov

While direct studies on the modulation of inflammatory responses by this compound are limited, research on the related compound nicotinamide provides significant insights into the potential anti-inflammatory properties of this class of molecules. Nicotinamide has been shown to be a potent inhibitor of pro-inflammatory cytokines. nih.gov

In an in vitro model of endotoxemia using human whole blood, nicotinamide dose-dependently inhibited the production of several key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α). nih.gov At a concentration of 40 mmol/l, nicotinamide reduced the IL-1β, IL-6, and TNF-α responses by over 95% and the IL-8 response by 85%. nih.gov

The table below illustrates the dose-dependent inhibition of IL-6 and TNF-α production by nicotinamide in endotoxin-stimulated human whole blood.

Table 2: Inhibition of Pro-inflammatory Cytokines by Nicotinamide

| Nicotinamide Concentration | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 2 mmol/l | Significant inhibition observed | - |

| 4 mmol/l | ~33% | - |

| 40 mmol/l | >95% | >95% |

Data is presented as a percentage inhibition of the endotoxin-induced cytokine response.

Furthermore, nicotinamide has demonstrated anti-inflammatory effects in the context of neuroinflammation. In diabetic mouse models, dietary supplementation with nicotinamide prevented brain inflammation through NAD+-dependent deacetylation mechanisms, suggesting an increased action of sirtuin signaling. nih.gov In models of Alzheimer's disease, nicotinamide has been shown to ameliorate neuronal inflammation by reducing oxidative stress and downregulating inflammatory marker proteins like TNF-α and IL-1β. dntb.gov.ua These findings suggest that nicotinamide and its analogs may exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. However, further research is needed to specifically elucidate the immunomodulatory activities of this compound.

There is a lack of direct research on the impact of this compound on epidermal differentiation and homeostasis. However, studies involving nicotinamide and other niacin derivatives highlight the importance of NAD+ metabolism in maintaining skin health. nih.govnih.gov Nicotinamide has been shown to modulate the balance between proliferation and differentiation in human primary keratinocytes. nih.gov High concentrations of nicotinamide can inhibit the differentiation of the upper epidermal layers while maintaining proliferation in the basal layer. nih.gov This effect is linked to its role in NAD+ synthesis, as inhibiting this pathway leads to premature keratinocyte differentiation and senescence. nih.gov

Topical application of a lipophilic niacin derivative, myristyl nicotinate (B505614), has been demonstrated to increase cellular NAD+ levels in the skin, leading to enhanced epidermal differentiation and barrier function in photodamaged skin. researchgate.net Treatment with myristyl nicotinate resulted in a significant increase in stratum corneum and epidermal thickness. researchgate.net

The table below summarizes the effects of myristyl nicotinate on epidermal parameters in photodamaged facial skin compared to a placebo.

Table 3: Effect of Myristyl Nicotinate on Epidermal Thickness

| Parameter | Percentage Increase vs. Placebo |

|---|---|

| Stratum Corneum Thickness | ~70% |

| Epidermal Thickness | ~20% |

Advanced Analytical and Computational Methodologies in Research

Comprehensive Spectroscopic and Chromatographic Characterization

To ensure the identity and purity of 6-(Aminomethyl)nicotinamide, a combination of spectroscopic and chromatographic methods is employed. These techniques provide detailed information about the molecule's structure and its behavior in complex mixtures.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecule's atoms and their connectivity. In ¹H NMR spectroscopy, the chemical shifts of protons in a nicotinamide (B372718) derivative can be observed in specific regions of the spectrum, typically between 8.6 and 9.6 ppm. nih.gov For nicotinamide itself, distinct peaks can be identified that correspond to the different protons on the pyridine (B92270) ring. researchgate.nethmdb.cahmdb.ca

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 8.5 - 9.0 | Multiplet |

| Aromatic CH | 7.8 - 8.2 | Multiplet |

| Aminomethyl CH₂ | ~4.0 | Singlet |

| Amide NH₂ | 7.4 - 7.6 (broad) | Singlet |

| Amine NH₂ | Variable (broad) | Singlet |

This is an illustrative table; actual chemical shifts can vary based on solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating and quantifying this compound and its metabolites in biological samples. nih.gov This method allows for the accurate determination of the compound's concentration in various matrices. matec-conferences.org A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic solvent like methanol. academicjournals.org The retention time of the compound under specific chromatographic conditions is a key identifier, while the peak area is used for quantification. academicjournals.org

Mass Spectrometry (MS) provides highly accurate mass measurements, which are vital for confirming the elemental composition of this compound. nist.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying the compound and its metabolites in complex biological fluids. mdpi.commdpi.com The fragmentation pattern of the molecule in the mass spectrometer provides a unique fingerprint that can be used for definitive structural confirmation. researchgate.net

Biophysical Techniques for Quantifying Ligand-Target Interactions

Understanding how this compound interacts with its biological targets is fundamental to determining its mechanism of action. Biophysical techniques offer quantitative insights into these interactions.

Isothermal Titration Calorimetry (ITC) is a technique used to measure the heat changes that occur when molecules bind to one another. nih.govnih.gov This allows for the direct determination of binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction between this compound and its target protein. harvard.edumalvernpanalytical.com By providing a complete thermodynamic profile of the binding event, ITC offers valuable information about the forces driving the interaction. nih.gov

Table 2: Illustrative Thermodynamic Parameters from ITC Analysis

| Parameter | Description | Example Value |

|---|---|---|

| K_D (M) | Dissociation Constant | 1 x 10⁻⁶ |

| n | Stoichiometry of Binding | 1.0 |

| ΔH (kcal/mol) | Enthalpy Change | -10 |

| -TΔS (kcal/mol) | Entropic Contribution | -2 |

These values are for illustrative purposes and will vary depending on the specific interaction being studied.

For this compound that acts as an enzyme inhibitor, quantitative kinetic assays are essential to determine its potency. nih.gov The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce enzyme activity by 50%. uu.nl The inhibition constant (K_i) provides a more absolute measure of binding affinity. nih.gov These assays, which can be performed using various detection methods, are critical for characterizing the inhibitory potential of the compound. researchgate.netresearchgate.net

Computational Chemistry and Molecular Design in the Study of this compound

The exploration of this compound and its derivatives in medicinal chemistry is significantly enhanced by advanced analytical and computational methodologies. These in silico techniques provide profound insights into the molecular interactions that underpin the biological activity of these compounds, guiding the rational design of new and more effective therapeutic agents. By simulating complex biological processes at the molecular level, researchers can predict the behavior of this compound and its analogs, thereby accelerating the drug discovery process.

Structure-Activity Relationship (SAR) Derivation and Analysis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, influences its biological activity. Computational chemistry plays a pivotal role in deriving and analyzing these relationships. By systematically modifying the structure of the lead compound and calculating the resulting changes in properties and predicted activity, researchers can build robust SAR models.

For instance, in the broader class of nicotinamide derivatives, SAR studies have been crucial. Research on nicotinamide N-methyltransferase (NNMT) inhibitors has demonstrated that modifications to the nicotinamide scaffold can lead to a wide range of inhibitory activities. nih.gov The screening of various N-methylated quinolinium, isoquinolinium, and pyridinium (B92312) analogues has helped in developing comprehensive SARs for NNMT inhibitors. nih.gov For this compound, a hypothetical SAR study could involve modifying the aminomethyl group at the 6-position or substituting other positions on the pyridine ring to explore the impact on target binding and efficacy. Computational tools can predict how these structural changes would affect the molecule's electronic properties, conformation, and interaction with a biological target. A recent study on pyridine-3-carboxamide (B1143946) analogs to treat bacterial wilt in tomatoes highlighted that the positions and types of substituents on the aromatic rings strongly influenced their biological activity. nih.gov

Systematic investigations into bisubstrate inhibitors of NNMT have further refined SAR models, leading to the design of highly potent and selective analogs. nih.gov These studies underscore the importance of subtle structural modifications in achieving desired biological outcomes. While direct SAR studies on this compound are not extensively documented in publicly available research, the principles derived from related nicotinamide analogs provide a clear framework for its future investigation.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in predicting the binding mode of a ligand, like this compound, within the active site of a target protein. For example, in the context of nicotinamide derivatives, molecular docking has been used to correlate the interaction scores between ligands and the nicotinamide-binding site of NNMT with their experimentally determined inhibitory concentrations (IC50 values). nih.gov This correlation provides confidence in the predicted binding orientations and helps to elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that drive ligand binding. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. nih.gov For instance, MD simulations have been used to confirm the stability of the binding of novel nicotinamide derivatives to the VEGFR-2 enzyme. semanticscholar.org These simulations can reveal subtle conformational changes and the stability of key interactions that are crucial for biological activity. A study on 6-aminonicotinamide (B1662401) utilized molecular docking to analyze its neuroprotective potential, identifying it as a good inhibitor against Alzheimer's disease targets. researchgate.net

In Silico Screening and Rational Design of Novel Analogs

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening.

The rational design of novel analogs of this compound can be guided by the insights gained from SAR, docking, and MD studies. For example, if a particular hydrogen bond is identified as being critical for binding, new analogs can be designed to optimize this interaction. In the development of novel VEGFR-2 inhibitors, a new nicotinamide derivative was designed and its three-dimensional structure, stability, and reactivity were elucidated using density functional theory (DFT) calculations. semanticscholar.org This computational groundwork was then validated through in vitro studies. semanticscholar.org Similarly, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are now routinely used to assess the pharmacokinetic and safety profiles of compounds early in the drug discovery process, helping to eliminate candidates with a low probability of success. nih.govmdpi.com

Pharmacophore Modeling for Target Interaction Prediction

Pharmacophore modeling is another powerful computational tool that defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. dergipark.org.tr A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules when the target structure is unknown (ligand-based). nih.gov

This model then serves as a 3D query to screen compound databases for novel molecules that possess the required pharmacophoric features. nih.gov For instance, a structure-based pharmacophore model was developed to understand the structural requirements for inhibiting human nicotinamide N-methyltransferase (hNNMT). nih.gov This model was then used to screen the ZINC database, leading to the identification of several potential hNNMT inhibitors. nih.gov Pharmacophore models can also be used in conjunction with molecular docking to refine the results of virtual screening. dovepress.com For this compound, a pharmacophore model could be developed based on its interactions with a putative target, which would then guide the search for novel analogs with potentially improved or different biological activities.

Preclinical Academic Applications and Mechanistic Investigations in Experimental Systems

Utilization as Chemical Probes for Pathway Elucidation

No studies have been identified that describe the use of 6-(Aminomethyl)nicotinamide as a chemical probe to elucidate biological pathways.

In Vitro Cell Culture Models for Mechanistic Studies

There is no available research detailing the application of this compound in any in vitro cell culture models.

Application in Cancer Cell Line Panels for Target Validation

No data exists on the use of this compound in cancer cell line panels for the purpose of target validation.

Primary Cell Cultures for Detailed Biochemical Analysis

There are no published studies on the use of this compound in primary cell cultures for biochemical analysis.

Ex Vivo Tissue and Organ Explant Systems for Functional Assessment

No research has been found that utilizes this compound in ex vivo tissue or organ explant systems to assess its functional effects.

Investigation in In Vivo Non-Human Animal Models for Pathway Validation

There is no evidence in the scientific literature of this compound being investigated in in vivo non-human animal models for the validation of biological pathways.

Future Directions and Conceptual Advances in Aminomethyl Nicotinamide Research

Identification and Validation of Undiscovered Biological Targets

While the inhibitory effects of nicotinamide-related compounds on enzymes like Nicotinamide (B372718) N-methyltransferase (NNMT) and histone deacetylases (HDACs) are established, the full spectrum of biological targets for 6-(Aminomethyl)nicotinamide remains largely unexplored. Future research will focus on moving beyond these known interactions to uncover novel binding partners and regulatory nodes. The identification of these undiscovered targets is critical for elucidating the compound's complete mechanism of action and for identifying potential new therapeutic applications.

Advanced chemical biology and proteomic techniques will spearhead this effort. Methods such as activity-based protein profiling (ABPP) can be employed to identify cellular targets by using chemically modified versions of this compound that can covalently bind to interacting proteins. These protein-probe complexes can then be isolated and identified via mass spectrometry. Furthermore, computational approaches, including inverse docking and machine learning algorithms, can predict potential off-target interactions by screening the compound against large databases of protein structures. nih.govnih.gov These predictive models, trained on extensive datasets of known drug-target interactions, can highlight unexpected binding partners that can be subsequently validated experimentally. crisprmedicinenews.combiorxiv.orgresearchgate.net

Validation of these putative targets will require a multi-pronged approach. Following the initial identification through proteomic or in silico methods, direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), will be essential to confirm a physical interaction. Subsequently, cellular assays will be necessary to determine if the engagement of these novel targets by this compound leads to a functional consequence, such as altered enzyme activity or changes in downstream signaling pathways.

Rational Design of Analogs with Enhanced Specificity and Potency

The rational design of analogs of this compound is a key future direction aimed at creating molecules with superior therapeutic properties. This involves systematically modifying the chemical structure to improve binding affinity for a desired target while minimizing interactions with off-targets. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific chemical modifications influence biological activity. nih.govnih.govmdpi.commdpi.com

Future design strategies will heavily rely on high-resolution structural data from X-ray crystallography and cryo-electron microscopy. These techniques can reveal the precise binding mode of this compound and its analogs within the active site of a target protein, such as NNMT. mdpi.com This structural information allows for targeted modifications to optimize interactions with key amino acid residues, displace unfavorable water molecules, or exploit unique features of the target's binding pocket to enhance selectivity. nih.gov For instance, modifying the aminomethyl group or the pyridine (B92270) ring of the core structure could lead to analogs with tailored properties.

Computational chemistry will play a crucial role in accelerating the design process. Molecular modeling and dynamics simulations can predict how structural changes will affect binding affinity and selectivity, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. This in silico screening reduces the time and resources required for developing potent and selective analogs. The table below outlines key strategies in the rational design of such analogs.

| Design Strategy | Principle | Desired Outcome |

| Structure-Guided Modification | Utilize 3D structures of the target to design modifications that enhance key binding interactions. | Increased potency and affinity for the intended target. |

| Selectivity-Driven Design | Exploit structural differences between the target and related off-targets to introduce modifications that favor binding to the desired protein. nih.gov | Enhanced specificity and a reduction in potential side effects. |

| Fragment-Based Drug Discovery | Identify small chemical fragments that bind to the target and then link them together to create a more potent lead molecule. | Novel chemical scaffolds with optimized binding properties. |

| Physicochemical Property Optimization | Modify the structure to improve properties such as solubility and cell permeability without compromising biological activity. | Improved bioavailability and efficacy in cellular and in vivo models. |

Integration with Systems Biology and Multi-Omics Data for Holistic Understanding

To fully comprehend the biological impact of this compound, future research must move beyond single-target analyses and embrace a systems-level perspective. Integrating data from multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound. nih.govelsevierpure.com This approach allows for the mapping of widespread changes across various biological pathways, revealing a comprehensive mechanism of action. researchgate.net

For example, treating cells with this compound and subsequently performing proteomics and metabolomics analyses can reveal changes in protein expression and metabolite levels. nih.gov This can highlight entire pathways that are perturbed by the compound, offering clues to its broader biological effects. researchgate.net An integrated analysis might show, for instance, that inhibition of a primary target leads to downstream changes in central carbon metabolism, redox balance, and epigenetic modifications. nih.govnih.gov

Exploration of Novel Mechanistic Paradigms for Therapeutic Development

Future research into this compound will also explore novel mechanistic paradigms that extend beyond direct enzyme inhibition. The compound's role within the broader context of nicotinamide adenine (B156593) dinucleotide (NAD+) metabolism opens up several intriguing possibilities for therapeutic intervention, excluding direct clinical applications. nih.govnih.govahajournals.orgresearchgate.net

One promising area is the modulation of cellular methylation potential. As an inhibitor of NNMT, this compound can influence the levels of S-adenosylmethionine (SAM), the universal methyl donor. By altering SAM availability, the compound could indirectly affect a wide range of epigenetic processes, including DNA and histone methylation, thereby influencing gene expression patterns. nih.govnih.gov Understanding how this compound impacts the epigenome could reveal new avenues for its use in controlling cellular states.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-(Aminomethyl)nicotinamide hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions, where nicotinamide derivatives are functionalized with an aminomethyl group. For example, reacting 6-chloronicotinamide with methylamine under controlled pH (8–10) and temperature (60–80°C) yields the aminomethyl intermediate, which is then converted to the hydrochloride salt for improved solubility . Purification via recrystallization or column chromatography is critical to achieving >95% purity. Reaction time and solvent choice (e.g., ethanol vs. DMF) significantly impact yield, with ethanol favoring higher purity but lower reaction rates .

Q. What analytical techniques are recommended for characterizing the structure and purity of this compound derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aminomethyl group’s position (δ 3.8–4.2 ppm for CH₂NH₂) and aromatic proton environments .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₇H₁₀ClN₃O, 187.63 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns with UV detection at 260 nm .

- X-ray Crystallography : Resolves 3D structure for crystallized samples, though limited by the compound’s hygroscopicity .

Q. How does the hydrochloride salt form of this compound influence its solubility and bioavailability in pharmacological studies?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C) by forming ionic interactions, which is critical for in vitro assays (e.g., cell culture) and in vivo administration. Bioavailability studies should compare free base vs. salt forms using pharmacokinetic models (e.g., intravenous vs. oral dosing in rodents) to assess absorption and half-life differences .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variability) often arise from assay conditions. To address this:

- Standardize Assays : Use consistent cell lines (e.g., HeLa for cancer, E. coli ATCC 25922 for bacteria) and control for pH, serum content, and incubation time .

- Cross-Validate Mechanisms : Confirm NADPH pathway inhibition (via G6PD activity assays) to ensure observed oxidative stress effects are compound-specific and not artifacts .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How does this compound hydrochloride interact with bacterial metabolic pathways to exert antimicrobial effects?

- Methodological Answer : The compound disrupts NADPH production by competitively inhibiting glucose-6-phosphate dehydrogenase (G6PD), as shown in Staphylococcus aureus models. Methodologically:

- Enzyme Kinetics : Measure G6PD activity spectrophotometrically (340 nm NADPH absorbance) with varying substrate (glucose-6-phosphate) and inhibitor concentrations to calculate Ki .

- Metabolomic Profiling : Use LC-MS to track NADPH/NADP⁺ ratios and glutathione levels in treated vs. untreated bacteria .

- Resistance Studies : Serial passage bacteria under sublethal doses to assess mutation rates in g6pd or efflux pump genes .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

- Methodological Answer :

- Proliferation Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations using nonlinear regression .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .

- DNA Repair Inhibition : Comet assay to quantify DNA damage synergism with radiation or cisplatin .

- Table : Comparative Activity of Nicotinamide Derivatives

| Compound | IC₅₀ (μM) in MCF-7 | Target Enzyme (Ki) |

|---|---|---|

| This compound | 12.3 ± 1.5 | G6PD (0.46 μM) |

| 6-Aminonicotinamide | 8.9 ± 0.9 | G6PD (0.42 μM) |

| Nicotinamide (Control) | >100 | N/A |

| Data synthesized from |

Experimental Design & Reproducibility

Q. How to design a robust experimental protocol for studying this compound’s antioxidant activity?

- Methodological Answer :

- Oxidative Stress Models : Use H₂O₂ or menadione to induce ROS in HepG2 cells. Pre-treat with this compound (1–50 μM) for 24 h.

- ROS Quantification : DCFH-DA fluorescence or OxyBlot® for protein carbonylation .

- Controls : Include N-acetylcysteine (positive control) and vehicle (DMSO) .

- Reproducibility : Replicate experiments ≥3 times, document batch numbers, and share raw data via repositories like Zenodo .

Q. What are the critical milestones for developing this compound as a therapeutic candidate?

- Methodological Answer :

Target Validation : Confirm G6PD inhibition in patient-derived cancer cells .

Toxicity Screening : Ames test for mutagenicity and hERG assay for cardiac risk .

Formulation Optimization : Assess stability in lyophilized vs. liquid formulations .

Preclinical Trials : Dose-ranging in xenograft models with PK/PD modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.